molecular formula C14H13ClN4O2 B2810088 5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-08-6

5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2810088
CAS No.: 899954-08-6
M. Wt: 304.73
InChI Key: ICHYYMIZHQCJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a (3-chlorophenyl)methyl substituent at the 5-position and a 2-hydroxyethyl group at the 1-position. While direct data on this compound’s biological activity are absent in the provided evidence, its structural features align with derivatives reported to inhibit tumor cell proliferation, induce apoptosis, and modulate kinase activity .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-3-1-2-10(6-11)8-18-9-16-13-12(14(18)21)7-17-19(13)4-5-20/h1-3,6-7,9,20H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYYMIZHQCJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one (referred to as Compound A) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of Compound A, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13ClN4O
  • Molecular Weight : 304.73 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorobenzyl group and a hydroxyethyl moiety.

Compound A exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Research indicates that it may act as an inhibitor of Aurora-A kinase, a critical regulator in mitosis. The inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor properties of Compound A. It has demonstrated significant cytotoxicity against various cancer cell lines, as summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)49.85Induction of apoptosis
HCT116 (Colon)25Aurora-A kinase inhibition
K-562 (Leukemia)0.04Cell cycle arrest
NCI-H460 (Lung)0.08Autophagy induction

Anti-inflammatory Activity

In addition to its anticancer properties, Compound A has shown promising anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Lung Cancer Cells : In a study conducted by Fan et al., Compound A was tested on A549 lung cancer cells, revealing an IC50 value of 49.85 µM, indicating significant growth inhibition through apoptosis induction .
  • Aurora-A Kinase Inhibition : Another study reported that Compound A effectively inhibited Aurora-A kinase with an IC50 of approximately 0.067 µM, showcasing its potential as a targeted therapy for cancers characterized by aberrant mitotic regulation .
  • Inflammation Modulation : Research by Zhang et al. indicated that Compound A reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[3,4-d]pyrimidin-4-one Derivatives and Their Anticancer Profiles

Compound Name / ID Substituents (Position) Tested Cell Line Activity (IC₅₀ or Inhibition) Mechanism / Notes References
Compound 35 5-(3-Chlorophenyl-triazolyl-methyl) U87 glioma 47.69% inhibition at 10 µM S-phase arrest, p53 upregulation
10e 5-(4-Nitrobenzylideneamino) MCF-7 IC₅₀ = 11 µM Aromatic N5 substitution enhances activity
Umbralisib tosylate Chromen-4-one fused PI3Kδ inhibition FDA-approved (lymphoma) Targets PI3Kδ kinase
HS38 6-thio-propanamide substituent DAPK1 inhibition IC₅₀ = 2600 nM (ALDH1A3) Sulfanyl group improves enzyme binding

Key Observations:

Substitution at N5 Position: Aromatic substitutions at N5 (e.g., 4-nitrobenzylideneamino in 10e) significantly enhance cytotoxicity compared to non-aromatic groups (e.g., hydroxy or amino substituents) .

Role of Functional Groups :

  • The 2-hydroxyethyl group in the target compound may enhance solubility compared to phenyl or methyl groups (e.g., Compound 35 ), which could improve bioavailability .
  • Azomethine spacers (e.g., in 10a–e ) increase potency over direct phenyl substitutions, suggesting that the target’s methylene linker may offer similar benefits .

Mechanistic Diversity :

  • Compound 35 induces S-phase arrest and apoptosis via p53 upregulation , while Umbralisib targets PI3Kδ kinase . The target compound’s mechanism may depend on its substituents’ ability to interact with similar pathways.

Enzyme Inhibition :

  • Derivatives with sulfanyl groups (e.g., HS38 ) show activity against aldehyde dehydrogenase (ALDH1A3), but the target compound lacks this moiety, suggesting divergent target specificity .

Structure-Activity Relationships (SAR)

  • Aromatic vs. Aliphatic Substituents : Aromatic groups at N5 (e.g., nitro, chloro) improve activity due to enhanced π-π stacking with target proteins . The 3-chlorophenyl group in the target compound may offer similar advantages.
  • Hybrid Structures: Compounds combining pyrazolo[3,4-d]pyrimidin-4-one with coumarin or thieno[2,3-d]pyrimidine (e.g., ) show broader bioactivity, suggesting that the target compound’s simplicity may limit its scope .

Q & A

Q. What are the common synthetic routes for 5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of substituents such as the 3-chlorophenylmethyl and 2-hydroxyethyl groups. Key steps include cyclization of pyrazole precursors with pyrimidine derivatives under basic conditions (e.g., triethylamine) and selective alkylation or substitution reactions. For example, similar compounds are synthesized using dry acetonitrile as a solvent and alkyl halides for substituent coupling, followed by recrystallization for purification . Catalysts and solvent choice significantly impact yield and purity .

Q. Which spectroscopic techniques are employed for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR, including 1H and 13C) and Mass Spectrometry (MS) are standard for confirming molecular structure. NMR provides detailed insights into hydrogen and carbon environments, while MS determines molecular weight and fragmentation patterns. Infrared (IR) spectroscopy may also be used to identify functional groups. Structural data for analogous compounds are validated using these methods, as described in studies on pyrazolo-pyrimidine derivatives .

Q. What are the common biological targets for pyrazolo[3,4-d]pyrimidine derivatives?

This class of compounds often targets enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., adenosine receptors). The 3-chlorophenyl and hydroxyethyl substituents may enhance binding to hydrophobic pockets or hydrogen-bonding sites in biological targets. Evidence from related compounds suggests inhibition of cyclooxygenase (COX) enzymes or modulation of kinase signaling pathways .

Q. What purification methods are effective post-synthesis?

Recrystallization (using solvents like acetonitrile or ethanol) and column chromatography (e.g., silica gel with ethyl acetate/hexane eluents) are widely used. For instance, recrystallization is critical for removing unreacted starting materials, while chromatography isolates isomers or byproducts. Optimization of solvent polarity and temperature improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is essential:

  • Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Palladium-based catalysts or phase-transfer agents improve coupling reactions .
  • Reaction time : Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion without degradation .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Recommended steps:

  • Reproduce experiments under standardized protocols.
  • Validate purity using HPLC (>95% purity threshold) .
  • Compare results with structurally similar analogs to isolate substituent-specific effects (e.g., chlorophenyl vs. nitrophenyl groups) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

SAR studies focus on modifying substituents to evaluate their impact on potency and selectivity. For example:

  • 3-Chlorophenyl group : Replace with other halogens (e.g., fluoro) to assess electronic effects on receptor binding .
  • 2-Hydroxyethyl group : Substitute with methoxy or alkyl chains to probe steric and hydrogen-bonding contributions .
  • Pyrazolo-pyrimidine core : Introduce methyl or amino groups to alter ring electronics . High-throughput screening and molecular docking simulations further refine SAR hypotheses .

Q. How to design experiments for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) evaluate metabolic stability.
  • In vivo models : Rodent studies assess bioavailability, half-life, and tissue distribution.
  • Target engagement : Use biochemical assays (e.g., enzyme inhibition) and receptor-binding studies (e.g., radioligand displacement) to correlate PK/PD .

Methodological Considerations

  • Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Experimental design : Use randomized block designs for biological replicates to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.